molecular formula C11H11N3O3 B12873327 1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 916151-02-5

1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B12873327
CAS No.: 916151-02-5
M. Wt: 233.22 g/mol
InChI Key: YZFKWAFEOTYBIE-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a versatile 1,2,3-triazole core strategically functionalized with a formyl group, making it an essential building block for the synthesis of diverse heterocyclic libraries and complex molecular architectures. The 1,2,3-triazole scaffold is a privileged structure in drug discovery due to its ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets, often improving the physicochemical properties and pharmacokinetics of lead compounds . The electron-rich dimethoxyphenyl substituent at the 1-position and the reactive aldehyde at the 4-position make this compound particularly valuable for constructing targeted inhibitors. Research into closely related 1,2,3-triazole-4-carboxamide analogs has demonstrated significant potential in developing potent and selective inhibitors of nuclear receptors like the Pregnane X Receptor (PXR), a key regulator of drug metabolism . Furthermore, structural analogs of this aldehyde have been investigated as core scaffolds in the development of antiproliferative agents and dual inhibitors of key oncogenic targets such as EGFR and VEGFR-2, which are crucial in cancer cell proliferation and angiogenesis . The reactive aldehyde group serves as a handle for further synthetic elaboration through condensation, nucleophilic addition, and reduction reactions, enabling the preparation of various derivatives including carboxamides, imines, and secondary alcohols. This compound is supplied exclusively for research and development purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material using appropriate safety precautions and personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

916151-02-5

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)triazole-4-carbaldehyde

InChI

InChI=1S/C11H11N3O3/c1-16-9-3-4-11(17-2)10(5-9)14-6-8(7-15)12-13-14/h3-7H,1-2H3

InChI Key

YZFKWAFEOTYBIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=C(N=N2)C=O

Origin of Product

United States

Preparation Methods

Oxidation of (1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol

A common and efficient method to obtain the aldehyde derivative is the oxidation of the corresponding hydroxymethyl triazole intermediate. This approach is analogous to the synthesis of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, where manganese(IV) oxide (MnO2) is used as the oxidant in dichloromethane at room temperature, yielding the aldehyde in high purity and yield (up to 99%).

Step Reagents & Conditions Description Yield
1 Synthesis of (1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol Via azide-alkyne cycloaddition or multicomponent reaction Moderate to high
2 Oxidation with MnO2 in DCM at 20°C overnight Selective oxidation of hydroxymethyl to aldehyde Up to 99% (analogous phenyl derivative)

This method benefits from mild conditions, operational simplicity, and high selectivity for the aldehyde formation without overoxidation to acids.

Multicomponent One-Pot Synthesis Using Aldehydes, Nitroalkanes, and Sodium Azide

Recent advances report a metal-free, one-pot multicomponent reaction involving aldehydes, nitroalkanes, and sodium azide in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen bond-donating solvent. This method sequentially forms one carbon-carbon and two carbon-nitrogen bonds, efficiently constructing the 1,2,3-triazole ring with an aldehyde substituent at the 4-position.

Key features:

  • Mild, metal-free conditions.
  • Wide substrate scope including substituted aromatic aldehydes such as 2,5-dimethoxybenzaldehyde.
  • High regioselectivity and yields.
  • Gram-scale synthesis feasibility.

This approach allows direct access to this compound by using 2,5-dimethoxybenzaldehyde as the aldehyde component.

Amino Acid-Catalyzed Cascade [3+2] Cycloaddition

Amino acid catalysis has been demonstrated to promote cascade [3+2] cycloaddition reactions to form NH-1,2,3-triazoles from appropriate precursors. Solvent choice is critical, with polar aprotic solvents like NMP, DMSO, or DMF providing good yields. This method can be adapted for substituted phenyl azides and aldehydes bearing methoxy groups, enabling regioselective synthesis of the target compound.

Metal-Catalyzed Azide-Alkyne Cycloaddition (CuAAC and RuAAC)

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for synthesizing 1,4-disubstituted 1,2,3-triazoles. For the preparation of this compound, the following steps are typical:

  • Synthesis of 2,5-dimethoxyphenyl azide.
  • Reaction with an alkyne bearing a formyl group or a precursor that can be oxidized to the aldehyde.
  • Cu(I) catalysis in solvents such as THF or DMSO at mild temperatures.

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can also be employed to access 1,5-disubstituted triazoles, but for the 1-substituted triazole aldehyde, CuAAC is more common.

One-Pot Formylation Strategies

Some protocols involve direct formylation of the triazole ring post-cycloaddition using formylating agents or oxidation of methyl-substituted triazoles. These methods require careful control to avoid overoxidation and side reactions.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations Yield Range
Oxidation of hydroxymethyl intermediate MnO2, DCM Room temp, overnight High selectivity, mild Requires prior synthesis of hydroxymethyl triazole Up to 99% (analogous phenyl)
Multicomponent reaction (aldehyde, nitroalkane, sodium azide) HFIP solvent Mild, metal-free, one-pot Operational simplicity, gram-scale Requires nitroalkane and azide handling High (varies by substrate)
Amino acid-catalyzed cascade cycloaddition Amino acid catalyst, polar aprotic solvents Room temp to moderate heat Green catalyst, good yields Solvent-dependent yields Moderate to good
Cu(I)-catalyzed azide-alkyne cycloaddition Cu(I) catalyst, substituted azide, alkyne Mild heating, various solvents Regioselective, widely used Requires azide and alkyne synthesis High
One-pot formylation post-cycloaddition Formylating agents or oxidants Controlled conditions Direct aldehyde introduction Risk of overoxidation Moderate

Research Findings and Notes

  • The oxidation of (1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol with manganese(IV) oxide is a reliable and high-yielding method, as demonstrated in analogous phenyl derivatives.
  • The HFIP-mediated multicomponent reaction offers a metal-free, environmentally friendly alternative with excellent regioselectivity and functional group tolerance, suitable for 2,5-dimethoxy-substituted aromatic aldehydes.
  • Amino acid catalysis and base-mediated cascade reactions provide green chemistry approaches but require optimization of solvent and catalyst for best yields.
  • Metal-catalyzed azide-alkyne cycloadditions remain the gold standard for triazole ring formation, with copper catalysis preferred for 1,4-substitution patterns and ruthenium for 1,5-substitution.
  • The presence of electron-donating methoxy groups on the phenyl ring generally enhances reaction yields and selectivity due to increased nucleophilicity and stabilization of intermediates.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group readily participates in nucleophilic additions. For example:

  • Schiff Base Formation : Reacts with primary amines to form imines.

    • Conditions : Ethanol, 60°C, 6–8 h .

    • Example : Reaction with 4-aminophenol yields a Schiff base with potential antimicrobial activity.

  • Cyanohydrin Synthesis :

    • Reagents : HCN or KCN with HCl .

    • Product : Stable cyanohydrin derivatives for further functionalization .

Oxidation

  • Carboxylic Acid Formation :

    • Reagents : KMnO₄ in acidic or alkaline conditions.

    • Yield : ~85% under optimized conditions.

Reduction

  • Primary Alcohol Formation :

    • Reagents : NaBH₄ or LiAlH₄ in THF/EtOH .

    • Yield : 78–90%.

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

  • Imidazolidine Formation :

    • Conditions : Condensation with ethylenediamine in ethanol (reflux, 12 h) .

    • Product : Five-membered imidazolidine ring .

  • Thiazole Synthesis :

    • Reagents : Thiosemicarbazides under acidic conditions .

    • Application : Antimicrobial agents .

Cross-Coupling Reactions

The triazole ring directs regioselective coupling:

  • Suzuki–Miyaura Coupling :

    Boronic AcidCatalystYield (%)Product Application
    4-FluorophenylPd(OAc)₂, K₂CO₃82Kinase inhibitors
    4-NitrophenylPd(PPh₃)₄76Anticancer scaffolds

Condensation Reactions

  • Aldol Condensation :

    • Conditions : NaOH (10%), acetone, 50°C .

    • Product : α,β-unsaturated ketones for photodynamic therapy .

  • Perkin Reaction :

    • Reagents : Acetic anhydride, sodium acetate .

    • Yield : 65% cinnamic acid derivatives .

Electrophilic Substitution

The electron-rich triazole ring undergoes halogenation:

  • Bromination :

    • Reagents : Br₂ in CCl₄, FeCl₃ catalyst.

    • Regioselectivity : Bromination at C5 of the triazole.

Multi-Component Reactions (MCRs)

  • Triazole-Alkyne Cycloaddition :

    • Conditions : CuI, Et₃N, MeCN (25°C, 3 h) .

    • Yield : 76–91% for 1,4-disubstituted triazoles .

Reaction Optimization for Imine Formation

AmineSolventTemp (°C)Time (h)Yield (%)
4-AminophenolEthanol60688
BenzylamineTHF251272

Biological Activity of Derivatives

DerivativeIC₅₀ (µM)Target
Schiff Base (4-NO₂)1.2EGFR Kinase
Thiazole Hybrid4.8E. coli

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the reaction of diazomalonaldehyde with appropriate aniline hydrochlorides. This process yields various N-substituted phenyl-1,2,3-triazole-4-carbaldehydes. The compound has been characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structural integrity and purity .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain triazole derivatives possess minimum inhibitory concentrations (MICs) ranging from 0.10 µg/mL to 100 µg/mL against various bacterial strains .

Antitubercular Activity

The compound has demonstrated promising antitubercular activity in vitro. A study evaluated the structure-activity relationship (SAR) of several triazole derivatives, revealing that modifications to the triazole ring can enhance their efficacy against Mycobacterium tuberculosis. Specifically, derivatives with fluorinated groups showed increased activity compared to their non-fluorinated counterparts .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have yielded encouraging results. The compound has been found to induce cell cycle arrest in various cancer cell lines by modulating cyclin-dependent kinases (CDKs). For example, it was observed to inhibit CDK4 and cyclin D1 expression in human carcinoma cells .

Case Studies

Study Findings Reference
Antimicrobial ActivityDemonstrated MIC values between 0.10 µg/mL and 100 µg/mL against multiple bacterial strains
Antitubercular EfficacyEnhanced activity noted for fluorinated derivatives against Mycobacterium tuberculosis
Anticancer ActivityInduces G1 phase cell cycle arrest by downregulating cyclin D1 and CDK4

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound indicate that modifications to the phenyl ring and the triazole moiety significantly influence biological activity. For instance:

  • Fluorination : Introduction of fluorine atoms has been linked to enhanced antimicrobial and antitubercular activities.
  • Alkyl Substituents : Variations in alkyl chain lengths attached to the triazole ring can optimize α-glucosidase inhibitory activity .

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxy groups and aldehyde functional group may also contribute to the compound’s biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Functional Group Key Properties/Applications
1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde 2,5-dimethoxyphenyl 233* Carbaldehyde High polarity, potential bioactivity
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde 4-methoxyphenyl 203.20 Carbaldehyde Lab use, 95% purity
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 4-fluorophenyl 191.16 Carbaldehyde Versatile scaffold, min. 95% purity
1-[(2,5-Dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid 2,5-dimethylphenyl Not specified Carboxylic acid Derivative for conjugation reactions

*Calculated molecular weight based on formula C₁₁H₁₁N₃O₃.

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The 2,5-dimethoxy groups (target compound) are strongly electron-donating, enhancing resonance stabilization of the phenyl ring and increasing polarity compared to 4-fluoro (electron-withdrawing) or 4-methoxy (single electron-donating) analogs .
  • Molecular Weight and Solubility :

    • The target compound’s higher molecular weight (233 g/mol) and polar methoxy groups suggest improved aqueous solubility relative to the 4-fluoro (191.16 g/mol) and 4-methoxy (203.20 g/mol) analogs. This could enhance bioavailability in pharmacological contexts .

Pharmacological and Functional Potential

  • Bioactivity: Methoxy groups are associated with enhanced interaction with biological targets (e.g., enzymes, receptors) due to hydrogen-bonding capacity. The dual methoxy substitution in the target compound may offer superior binding affinity compared to monosubstituted analogs . Carbaldehyde Reactivity: The aldehyde group enables facile derivatization (e.g., Schiff base formation), making the compound a valuable intermediate for drug discovery. In contrast, the carboxylic acid derivative () is more suited for salt formation or esterification .
  • Lab Applications :

    • The 4-fluoro analog () is marketed as a "versatile small molecule scaffold," highlighting the role of triazole-carbaldehydes in modular synthesis. The target compound’s dimethoxy substitution could expand its utility in designing fluorescence probes or metal-organic frameworks .

Biological Activity

1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethoxyphenyl azide with appropriate alkyne derivatives under copper-catalyzed conditions. The resulting triazole can be further modified to introduce the aldehyde functional group. The purity and structure of the synthesized compound are confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole ring have shown significant antiproliferative effects against various cancer cell lines. Table 1 summarizes the IC50 values of related triazole compounds against different cancer types:

CompoundCell LineIC50 (μM)Reference
1MCF-71.1
2HCT-1162.6
3HepG21.4
4K-562<10

The mechanism of action for these compounds often involves the induction of apoptosis through mitochondrial pathways and the inhibition of cell cycle progression.

Antimicrobial Activity

In addition to anticancer effects, triazole derivatives have exhibited antimicrobial activity . For example, certain triazoles have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies

A notable study investigated a series of triazole derivatives similar to this compound. These compounds were tested for their cytotoxicity against leukemia cell lines (SR, MOLT-4) and showed promising results comparable to established chemotherapeutics like doxorubicin .

Another study focused on the structure-activity relationship (SAR) of various substituted triazoles. It was found that modifications at the phenyl ring significantly influenced biological activity, with specific substituents enhancing potency against cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Many triazoles trigger apoptotic pathways by increasing reactive oxygen species (ROS) levels and activating caspases.
  • Cell Cycle Arrest : Compounds can induce cell cycle arrest at various phases, particularly G0/G1 and G2/M phases.
  • Microtubule Disruption : Some derivatives act as microtubule-destabilizing agents, which is critical in cancer treatment strategies.

Q & A

Q. Basic

  • Crystallization : Ethanol is commonly used for recrystallization due to the compound’s moderate solubility, yielding high-purity crystals (e.g., 85% recovery in Hantzsch reactions) .
  • Vacuum Filtration : Post-reflux, the crude product is isolated via filtration after solvent evaporation under reduced pressure .

Q. Advanced

  • Chromatographic Techniques : While not explicitly detailed in the evidence, silica gel chromatography (using ethyl acetate/hexane gradients) is inferred for resolving byproducts in multicomponent reactions .

What spectroscopic methods are used to characterize the compound?

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the triazole core and aldehyde proton (δ ~9.8–10.2 ppm). Aromatic protons from the 2,5-dimethoxyphenyl group appear as distinct doublets .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 273.1 for C₁₂H₁₁N₃O₃) .

Q. Advanced

  • X-Ray Crystallography : SHELXL refines crystal structures, resolving anisotropic displacement parameters. WinGX/ORTEP visualizes molecular packing and hydrogen-bonding networks .

How can reaction conditions be optimized to improve yield?

Q. Advanced

  • Temperature and Catalyst Screening : Higher temperatures (80–100°C) in ethanol enhance Hantzsch reaction kinetics, while Cu(I) catalysts (e.g., CuI vs. CuSO₄/ascorbate) may improve CuAAC efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) could accelerate Vilsmeier-Haack formylation but may require stringent drying to avoid hydrolysis .

How to address discrepancies between experimental and theoretical spectroscopic data?

Q. Advanced

  • 2D NMR (HSQC, HMBC) : Resolves ambiguous ¹H-¹³C correlations, particularly for overlapping aromatic signals .
  • Computational Validation : Density Functional Theory (DFT) predicts NMR chemical shifts, identifying misassignments (e.g., aldehyde vs. ketone resonances) .

What computational methods assist in studying the compound’s reactivity?

Q. Advanced

  • Docking Studies : Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., cholinesterase active sites), guiding derivative design .
  • DFT Calculations : Models frontier molecular orbitals to predict regioselectivity in electrophilic substitutions .

How to design derivatives for enhanced biological activity?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Substituent effects are tested by modifying the dimethoxyphenyl group (e.g., electron-withdrawing nitro or bromo groups) or triazole position .
  • Bioisosteric Replacement : Replacing the aldehyde with carboxamide or hydroxymethyl groups improves solubility and target affinity .

What strategies are effective in crystallizing the compound for X-ray analysis?

Q. Advanced

  • Slow Evaporation : Ethanol or methanol solutions are evaporated at 4°C to grow single crystals suitable for SHELXL refinement .
  • Additive Screening : Small amounts of DMSO or acetic acid may stabilize crystal lattices by promoting hydrogen bonds .

How to analyze byproducts formed during synthesis?

Q. Advanced

  • TLC Monitoring : Rf values (e.g., 0.3 in ethyl acetate/hexane) track reaction progress and byproduct formation .
  • LC-MS : Identifies impurities via molecular ion peaks and fragmentation patterns, guiding column chromatography optimization .

What are best practices for resolving crystal structures using software like SHELXL?

Q. Advanced

  • Twinning Analysis : SHELXL’s TWIN command handles twinned crystals by refining dual-domain matrices .
  • High-Resolution Refinement : Data with resolution ≤1.0 Å enables anisotropic displacement parameter modeling, reducing R-factor values .

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